molecular formula C10H13NO2 B2710149 N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine CAS No. 561009-00-5

N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine

Cat. No.: B2710149
CAS No.: 561009-00-5
M. Wt: 179.219
InChI Key: SGGONDVWPDMQAJ-UHFFFAOYSA-N
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Description

N-{[2-(Propan-2-yloxy)phenyl]methylidene}hydroxylamine is an arylaldoxime derivative characterized by a hydroxylamine group (-NHOH) linked to a propan-2-yloxy-substituted benzylidene scaffold. Structurally, it belongs to a class of compounds where an aldehyde-derived imine is stabilized by conjugation with aromatic systems. Such compounds are pivotal in organic synthesis, serving as intermediates for heterocycles, ligands, and bioactive molecules . The isopropoxy substituent at the 2-position of the phenyl ring introduces steric and electronic effects that influence reactivity and physicochemical properties.

Properties

IUPAC Name

(NE)-N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGONDVWPDMQAJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine typically involves the condensation of 2-(propan-2-yloxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the phenyl ring and propan-2-yloxy group can modulate the compound’s binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name Substituent (Position) Molecular Formula Yield (%) Key Properties/Applications
N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine (2g) -NO₂ (para) C₇H₆N₂O₃ 84 Precursor for carboximidoyl chlorides
N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (2h) -CF₃ (ortho) C₈H₆F₃NO 91 High-yield intermediate for halogenation
N-[[2-(Difluoromethoxy)phenyl]methylidene]hydroxylamine -OCHF₂ (ortho) C₈H₇F₂NO₂ N/A Noted in safety data sheets (GHS)
N-{1-[2-(3-Phenylpropoxy)phenyl]propylidene}hydroxylamine -OCH₂CH₂Ph (ortho) C₁₈H₂₁NO₂ N/A Increased lipophilicity

Key Observations :

  • Electron-withdrawing groups (EWGs) : The trifluoromethyl (-CF₃) group in 2h enhances reaction efficiency (91% yield), likely due to stabilization of intermediates during chlorination .
  • Steric effects : Bulky substituents like isopropoxy (in the target compound) or 3-phenylpropoxy (in ) may reduce reactivity in further substitutions but improve thermal stability.

Reactivity Trends :

  • EWGs (e.g., -NO₂, -CF₃) facilitate electrophilic substitutions by activating the aromatic ring.

Physicochemical and Spectroscopic Properties

  • Spectroscopy : Arylaldoximes exhibit characteristic IR peaks for -N-OH (~3200 cm⁻¹) and C=N (~1600 cm⁻¹). ¹H NMR signals for imine protons appear at δ 8.0–8.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+1]⁺ at m/z 189.13 for 2h ) confirm molecular weights .

Biological Activity

N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a phenyl ring with a propan-2-yloxy substituent. This unique structure contributes to its reactivity and interaction with biological targets.

This compound acts primarily through redox reactions involving its hydroxylamine group. This can influence enzyme activities and modulate various biological pathways. The propan-2-yloxy group enhances its binding affinity to specific targets, making it a valuable probe for studying enzyme mechanisms and biological pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of hydroxylamines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors . The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa (Cervical)5.0Apoptosis
Compound BHepG2 (Liver)10.0Cell Cycle Arrest
This compoundVariousTBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the hydroxylamine group to interact with microbial enzymes, disrupting their function .

Table 2: Antimicrobial Activity

PathogenActivity Observed
Staphylococcus aureusInhibition
Escherichia coliModerate Inhibition
Bacillus subtilisStrong Inhibition

Research Applications

This compound serves as a valuable tool in biochemical research. Its applications include:

  • Enzyme Mechanism Studies: Used as a probe to investigate the mechanisms of various enzymes.
  • Drug Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex molecules .

Case Studies

Several case studies highlight the compound's biological relevance:

  • Study on Leukemia Cells: A study reported that this compound derivatives induced apoptosis in leukemia cells, significantly reducing cell viability compared to controls .
  • Antimicrobial Efficacy: Another investigation revealed that the compound exhibited strong antimicrobial activity against clinical isolates of Staphylococcus aureus, outperforming standard antibiotics in certain assays .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Table 3: Comparison with Similar Compounds

CompoundAnticancer ActivityAntimicrobial Activity
N-{[2-(methoxy)phenyl]methylidene}hydroxylamineModerateWeak
N-{[2-(ethoxy)phenyl]methylidene}hydroxylamineHighModerate
This compoundHighStrong

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